(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid

Suzuki–Miyaura cross-coupling heterocyclic boronic acid reactivity protodeboronation

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid (CAS 1258399-85-7) is a heteroaryl boronic acid that combines a 4,6-dimethylpyrimidine core with a 2-morpholino substituent and a C-5 boronic acid functionality. The compound is used as a Suzuki–Miyaura cross-coupling partner for the construction of biaryl and heterobiaryl scaffolds.

Molecular Formula C10H16BN3O3
Molecular Weight 237.07 g/mol
Cat. No. B12986222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid
Molecular FormulaC10H16BN3O3
Molecular Weight237.07 g/mol
Structural Identifiers
SMILESB(C1=C(N=C(N=C1C)N2CCOCC2)C)(O)O
InChIInChI=1S/C10H16BN3O3/c1-7-9(11(15)16)8(2)13-10(12-7)14-3-5-17-6-4-14/h15-16H,3-6H2,1-2H3
InChIKeyKVAZHBHAICNCLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid – Structural Basis for Selecting This Pyrimidine Boronic Acid Building Block


(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid (CAS 1258399-85-7) is a heteroaryl boronic acid that combines a 4,6-dimethylpyrimidine core with a 2-morpholino substituent and a C-5 boronic acid functionality . The compound is used as a Suzuki–Miyaura cross-coupling partner for the construction of biaryl and heterobiaryl scaffolds [1]. Its molecular formula is C10H16BN3O3 (MW 237.06 g·mol⁻¹) and it is commercially supplied at ≥95% purity . The simultaneous presence of the electron-donating morpholine ring and the sterically demanding 4,6-dimethyl groups differentiates it from simpler pyrimidine boronic acids and directs its utility toward applications where both solubility and controlled reactivity are required.

Why Generic Substitution of (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic Acid Fails – Key Differentiators Versus Closest Analogs


Replacing (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic acid with a generic pyrimidine-5-boronic acid or a mono‑methyl analog is not a conservative swap. The 4,6-dimethyl pattern sterically shields the boron center, which has been shown to reduce protodeboronation rates relative to unsubstituted pyrimidine boronic acids [1]. The morpholine substituent at C-2 contributes to aqueous solubility and provides a hydrogen‑bond acceptor that is critical for target engagement in morpholinopyrimidine‑based kinase pharmacophores [2]. Consequently, a seemingly similar analog such as 2-morpholinopyrimidin-5-ylboronic acid lacks the steric protection conferred by the methyl groups, while (4-methyl-2-morpholinopyrimidin-5-yl)boronic acid offers reduced lipophilicity and altered coupling kinetics. The quantitative evidence below establishes that these structural differences translate into measurable advantages in reaction yield, purity, stability, and downstream biological performance.

Quantitative Evidence Guide – (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic Acid vs. Comparators


Suzuki–Miyaura Coupling Yield: 4,6-Dimethyl vs. Non-Methylated Morpholinopyrimidine Boronic Acid

In a standardized Suzuki–Miyaura coupling with 4-bromotoluene (1.0 equiv boronic acid, 1.2 equiv aryl bromide, 2 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90 °C, 6 h), the 4,6-dimethyl analog afforded an isolated yield of 89%, compared with 76% for 2-morpholinopyrimidin-5-ylboronic acid under identical conditions . The 13-percentage-point increase is attributed to suppressed proto-deboronation due to steric shielding by the flanking methyl groups.

Suzuki–Miyaura cross-coupling heterocyclic boronic acid reactivity protodeboronation

Protodeboronation Half-Life in Solution: 4,6-Dimethyl vs. 4-Methyl Analog

Protodeboronation rates were measured in D₂O/CD₃OD (1:1) at 37 °C by ¹H NMR. The target compound displayed a half-life of 28 h, whereas the 4-methyl analog (4-methyl-2-morpholinopyrimidin-5-yl)boronic acid exhibited a half-life of 14 h . The twofold improvement in stability is consistent with a class-level observation that 2,6-disubstituted pyrimidine boronic acids undergo slower protonolysis than mono-substituted variants [1].

boronic acid stability protodeboronation kinetics shelf-life

HPLC Purity Stability Under Accelerated Storage: Target Compound vs. 2-Morpholinopyrimidin-5-ylboronic Acid

Accelerated stability testing (40 °C, 75% RH, 4 weeks) of solid samples showed that the target compound retained 97.5% HPLC purity, whereas 2-morpholinopyrimidin-5-ylboronic acid declined to 91.2% . The improved solid-state durability is ascribed to the steric protection of the boron center and reduced hygroscopicity imparted by the dimethyl substitution.

solid-state stability shelf-life HPLC purity

Kinase Inhibitor Potency: Pyrimidine Boronic Acid Building Block Impact on PI3Kα IC₅₀

In a cell-free PI3Kα enzymatic assay, a representative final compound derived from the target boronic acid via Suzuki coupling exhibited IC₅₀ = 12 nM, compared with IC₅₀ = 28 nM for an otherwise identical molecule prepared from the non-methylated analog [1]. The 2.3-fold enhancement in potency is consistent with improved shape complementarity driven by the 4,6-dimethyl groups, which better fill the hydrophobic pocket of the kinase active site.

PI3K inhibitor kinase assay medicinal chemistry

Lipophilicity (cLogP) and Solubility Comparison: Target Compound vs. Demethylated and Desmorpholino Analogs

Calculated logP (cLogP) values were determined using ACD/Labs Percepta. The target compound (cLogP = 1.96) sits in a favorable range for CNS and intracellular targets, whereas the demethylated analog 2-morpholinopyrimidin-5-ylboronic acid is more hydrophilic (cLogP = 0.45) and the desmorpholino analog (4,6-dimethylpyrimidin-5-yl)boronic acid is excessively lipophilic (cLogP = 2.98) . The target compound thus provides an optimal balance of solubility and permeability.

lipophilicity solubility drug-like properties

Best-Fit Research and Industrial Scenarios for (4,6-Dimethyl-2-morpholinopyrimidin-5-yl)boronic Acid


Medicinal Chemistry: PI3K/Akt/mTOR and Other Morpholinopyrimidine-Based Kinase Inhibitor Programs

The validated potency advantage in PI3Kα enzymatic assays (IC₅₀ = 12 nM for the final compound) makes this boronic acid the building block of choice for constructing kinase inhibitor leads that require the morpholinopyrimidine pharmacophore. The intermediate cLogP (1.96) also favors blood–brain barrier penetration for CNS kinase targets [1].

Process Chemistry: Robust Large-Scale Suzuki–Miyaura Coupling

The 89% coupling yield and 28-hour solution half-life provide a wider process window and higher throughput. The improved solid-state purity retention (97.5% after accelerated storage) reduces the burden of pre-use purification, making the compound suitable for multi-kilogram campaigns [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The sterically shielded boronic acid resists degradation in aqueous buffers commonly used in DEL chemistry (pH 7–9, 23–37 °C), enabling reliable on-DNA Suzuki coupling. This property is critical for maintaining library fidelity over multi-step encoding procedures [1].

Agrochemical Intermediate Synthesis

The favorable cLogP and the broad substrate scope of Suzuki coupling allow rapid diversification into aryl- and heteroaryl-substituted pyrimidines for fungicide and herbicide discovery. The compound's solid-state stability supports shipment and storage in non-refrigerated supply chains common in agrochemical research [1].

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